![molecular formula C8H4Cl2O5 B14191683 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride CAS No. 873380-06-4](/img/structure/B14191683.png)
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride is a complex organic compound characterized by its unique fused ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride typically involves multi-step organic reactions. One common method starts with the preparation of the parent compound, 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid. This is achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
- 4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Uniqueness
What sets 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride apart is its unique dichloride functional groups, which make it highly reactive and versatile in various chemical reactions. This reactivity is not as pronounced in its similar counterparts, making it a valuable compound for specific applications .
特性
CAS番号 |
873380-06-4 |
|---|---|
分子式 |
C8H4Cl2O5 |
分子量 |
251.02 g/mol |
IUPAC名 |
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O5/c9-7(11)5-3-4(14-2-1-13-3)6(15-5)8(10)12/h1-2H2 |
InChIキー |
GIKHHFTYUYSVIQ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(OC(=C2O1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
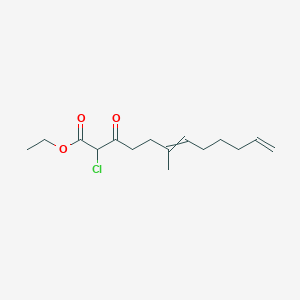
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)
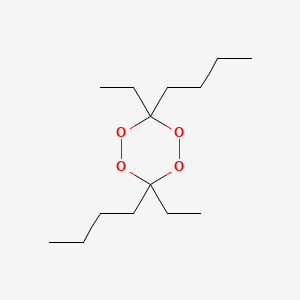
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)
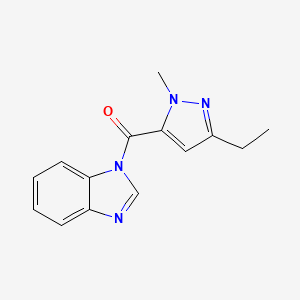
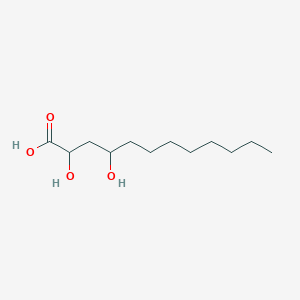
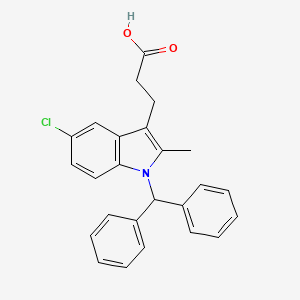
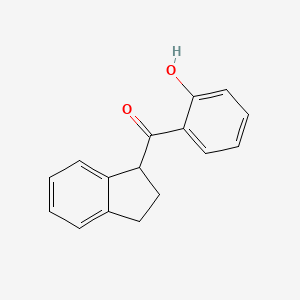
![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
